2-amino-N-(2,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Description

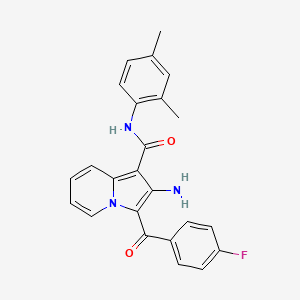

2-Amino-N-(2,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is an indolizine-based small molecule characterized by a carboxamide group at position 1 linked to a 2,4-dimethylphenyl moiety, a 4-fluorobenzoyl substituent at position 3, and an amino group at position 2. The indolizine core, a bicyclic heteroaromatic system, provides a rigid scaffold that influences electronic and steric properties. The 4-fluorobenzoyl group introduces moderate electron-withdrawing effects, while the 2,4-dimethylphenyl group enhances lipophilicity and steric bulk.

Properties

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c1-14-6-11-18(15(2)13-14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-7-9-17(25)10-8-16/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASURTSXXCGUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(2,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family, known for its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of 401.441 g/mol.

Biological Significance

This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of histone deacetylases (HDACs). The presence of fluorine in its structure may enhance its biological activity by improving the compound's binding affinity to target proteins.

The biological activity of this compound primarily involves inhibition of HDACs, which play a crucial role in regulating gene expression through histone modification. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered expression of genes involved in cell cycle regulation and apoptosis.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance:

- IC50 Values : The compound showed an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating potent inhibitory activity .

- Mechanism : The mode of action includes promoting apoptosis and inducing G2/M phase arrest in the cell cycle, which are critical for inhibiting tumor growth .

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound can inhibit tumor growth effectively. For example, it demonstrated tumor growth inhibition (TGI) rates comparable to existing treatments like SAHA (suberoylanilide hydroxamic acid), suggesting its potential as a therapeutic agent .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|---|

| In Vitro | HepG2 | 1.30 | Apoptosis induction; G2/M arrest | |

| In Vivo | Xenograft Model | Not specified | Tumor growth inhibition |

Case Studies

Several case studies have highlighted the efficacy of indolizine derivatives in cancer therapy. For instance, a study on a related compound showed that it significantly increased acetylated histone levels and induced apoptosis in myelodysplastic syndrome cell lines, further supporting the therapeutic potential of this class of compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their differentiating features:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. In contrast, 4-nitrobenzoyl (e.g., ) introduces strong electron withdrawal, which may enhance electrophilic interactions but reduce metabolic stability. Methoxy (in ) is electron-donating, improving solubility but possibly reducing membrane permeability compared to fluoro.

Lipophilicity and Steric Effects :

- However, the carboxamide linkage (vs. carboxylate esters) may alter pharmacokinetics, such as oral bioavailability or enzymatic resistance.

Structural Characterization and Validation

- Single-crystal X-ray analysis, as demonstrated for related hydrazinecarboxamide derivatives (), is critical for confirming the configuration and regiochemistry of indolizine analogs. Computational tools like SHELX () are widely used for crystallographic refinement, ensuring accurate structural assignments.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are involved?

- Methodological Answer : The synthesis involves three critical steps:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmosphere (e.g., N₂ or Ar) .

- Functionalization : Introduction of the amino group via nucleophilic substitution with amines (e.g., 2,4-dimethylaniline) and coupling agents like EDCI or DCC .

- Benzoylation : Electrophilic substitution with 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

- Key Conditions :

| Step | Catalyst/Reagent | Solvent | Temperature | Yield Optimization |

|---|---|---|---|---|

| Cyclization | PdCl₂/CuI | DMF | 80–100°C | Inert atmosphere critical |

| Amidation | EDCI/HOBt | DCM | RT | Stirring for 12–24 hrs |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for distinct peaks:

- Indolizine C-1 carboxamide: ~δ 165–170 ppm (¹³C) .

- Aromatic protons (2,4-dimethylphenyl): δ 6.8–7.2 ppm (¹H) .

- 4-Fluorobenzoyl carbonyl: δ 188–190 ppm (¹³C) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ expected at m/z 448.2 (C₂₆H₂₃FN₃O₂) with fragments at m/z 327 (indolizine core + benzoyl) .

Q. What preliminary biological assays are recommended to assess therapeutic potential?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution (MIC) against S. aureus and E. coli (CLSI guidelines) .

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) .

- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .

Advanced Research Questions

Q. How can the cyclization step be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ with ligand systems (e.g., PPh₃) to enhance cyclization efficiency .

- Solvent Optimization : Replace DMF with DMAc or THF to reduce side reactions .

- In-situ Monitoring : Use FT-IR to track alkyne consumption (C≡C stretch at ~2100 cm⁻¹ disappearance) .

- Validation : X-ray crystallography or 2D NMR (HSQC) to confirm indolizine core formation .

Q. How to resolve contradictory bioactivity results between studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., dehalogenated analogs) affecting activity .

- Structural Confirmation : Compare crystallographic data with analogs to rule out polymorphism .

Q. How does the 2,4-dimethylphenyl group influence reactivity and bioactivity compared to analogs?

- Methodological Answer :

- Steric Effects : Methyl groups hinder electrophilic substitution at the phenyl ring, reducing off-target binding .

- Bioactivity Trends :

| Substituent | Antimicrobial MIC (µg/mL) | Antioxidant IC₅₀ (µM) |

|---|---|---|

| 2,4-dimethylphenyl | 8.2 (S. aureus) | 45.3 |

| 4-methoxyphenyl | 12.5 (S. aureus) | 62.1 |

- Computational Modeling : Docking studies (AutoDock Vina) show enhanced hydrophobic interactions with E. coli gyrase .

Data Contradiction Analysis

- Unexpected NMR Peaks : If a peak at δ 5.2 ppm (¹H) appears, it may indicate incomplete deprotection of the amino group. Validate via LC-MS and repeat coupling with fresh EDCI .

- Low Antioxidant Activity : Contradictory IC₅₀ values could arise from DPPH batch variability. Use Trolox as an internal control in each assay run .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.